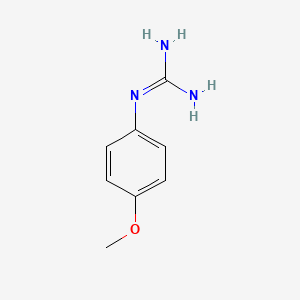

1-(4-Methoxyphenyl)guanidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-12-7-4-2-6(3-5-7)11-8(9)10/h2-5H,1H3,(H4,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFALHATLLBXIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50394385 | |

| Record name | 2-(4-methoxyphenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67453-80-9, 112677-02-8 | |

| Record name | 2-(4-methoxyphenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-METHOXYPHENYL)GUANIDINE CARBONATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Guanidine Moiety: a Cornerstone in Synthesis and Biology

The guanidine (B92328) functional group is a nitrogen-rich structure that plays a pivotal role in both advanced chemical synthesis and fundamental biological processes. ineosopen.org Its significance stems from a unique combination of high basicity, resonance stabilization, and hydrogen-bonding capabilities. sci-hub.sescripps.edu

In biological systems, the guanidinium (B1211019) cation is famously present in the side chain of the amino acid arginine, a fundamental component of proteins. ineosopen.org This group is crucial for protein structure and function, participating in electrostatic interactions and hydrogen bonding with other molecules like phosphates and carboxylates. sci-hub.senih.gov This ability to form strong, specific non-covalent bonds is central to enzyme-substrate recognition and catalytic mechanisms. sci-hub.se Other vital natural compounds, such as creatine (B1669601) (involved in energy metabolism) and saxitoxin (B1146349) (a potent neurotoxin), also feature the guanidine moiety, highlighting its diverse roles in nature. nih.gov

In the realm of synthetic chemistry, the guanidine unit is prized for its exceptional basicity, with some derivatives classified as organic "superbases". ineosopen.orgsci-hub.se This strong proton-accepting ability, coupled with low nucleophilicity in sterically hindered versions, makes guanidines highly effective catalysts for a variety of organic reactions, including Michael additions and Henry reactions. ineosopen.org The protonated guanidinium ion is remarkably stable due to the delocalization of the positive charge over three nitrogen atoms, a property sometimes referred to as "Y-aromaticity". sci-hub.se This stability is a key factor in its utility as a catalyst and functional group in designing molecules for materials science and medicinal chemistry. ineosopen.orgresearchgate.net

A Brief History of Guanidine and the Rise of Aryl Guanidines

The story of guanidine (B92328) chemistry begins in 1861, when Adolph Strecker first isolated the compound from the oxidative degradation of guanine, an aromatic compound rich in nitrogen found in guano. ineosopen.orgwikipedia.org For a considerable time, research into guanidine and its derivatives progressed steadily, with a significant application being the use of French lilac (containing a guanidine-related compound) as a traditional treatment for diabetes in Europe since the Middle Ages. wikipedia.org This historical use eventually paved the way for the development of modern biguanide (B1667054) drugs. wikipedia.org

The development of synthetic methodologies to create substituted guanidines expanded the chemical space and functional applications of this class of compounds. A significant advancement was the creation of aryl guanidines, where one of the guanidine nitrogens is attached to an aromatic ring. The introduction of an aryl group, such as a phenyl or substituted phenyl ring, significantly modulates the electronic properties and basicity of the guanidine core. sci-hub.se Electron-withdrawing or -donating groups on the aryl ring can fine-tune the pKa and steric environment, allowing for the rational design of molecules with specific catalytic or biological activities. sci-hub.se The synthesis of aryl guanidines can be achieved through various methods, including the reaction of anilines with cyanamide (B42294) or the guanylation of amines using reagents like S-methylisothiourea. chemicalbook.comresearchgate.net More recent advancements include metal-catalyzed cross-coupling reactions, which have further broadened the scope and efficiency of aryl guanidine synthesis. researchgate.net

1 4 Methoxyphenyl Guanidine: Research Scope and Trajectory

Established Synthetic Routes to this compound

Guanylation Reactions and Amination Strategies

Guanylation of amines represents a direct and fundamental approach to the synthesis of guanidines. For this compound, this typically involves the reaction of p-anisidine with a guanylating agent. A common method employs cyanamide in the presence of a catalyst. For instance, scandium(III) triflate has been shown to be an effective catalyst for the guanylation of various amines, including p-methoxyaniline, with cyanamide in water. chemicalbook.comorganic-chemistry.org This method is advantageous due to its mild conditions and the use of water as a solvent, making it suitable for substrates soluble only in aqueous media. organic-chemistry.org The reaction proceeds by heating a solution of p-methoxyaniline and cyanamide with a catalytic amount of Sc(OTf)₃, yielding this compound. chemicalbook.com

Another strategy involves the use of preactivated guanylation reagents. However, methods that avoid these, such as the scandium-catalyzed reaction, are often preferred for their practicality. organic-chemistry.org The general principle of these reactions is the addition of the amino group of p-anisidine to the carbon atom of the guanylating agent.

| Reactants | Catalyst/Reagent | Solvent | Conditions | Product | Yield | Reference |

| p-Methoxyaniline, Cyanamide | Sc(OTf)₃ | Water | 100 °C, 48 h | N-(4-METHOXY-PHENYL)-GUANIDINE | 80% | chemicalbook.com |

Derivatization from N-Benzyloxycarbonyl-N'-4-methoxyphenylguanidine

A well-established route to this compound involves the deprotection of a protected precursor, namely N-benzyloxycarbonyl-N'-4-methoxyphenylguanidine. nih.gov This method consists of two main steps: the synthesis of the protected guanidine followed by the removal of the benzyloxycarbonyl (Cbz) protecting group.

The synthesis of N-benzyloxycarbonyl-N'-4-methoxyphenylguanidine is achieved by reacting p-anisidine with a suitable Cbz-protected guanylating agent. nih.gov The subsequent deprotection is typically carried out via catalytic hydrogenation. In this step, the protected guanidine is treated with hydrogen gas in the presence of a palladium on charcoal (Pd/C) catalyst. nih.gov The reaction is usually performed in a solvent mixture, such as methanol (B129727) and acetic acid. nih.gov The Cbz group is cleaved, yielding the desired this compound, which can then be isolated as a salt, for example, by treatment with hydrochloric acid in diethyl ether. nih.gov This method offers a reliable and high-yielding pathway to the target compound. nih.gov

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| N-Benzyloxycarbonyl-N'-4-methoxyphenylguanidine | 10% Pd/C, H₂, MeOH, AcOH | Room temperature, 2 h | This compound | 90% | nih.gov |

Strategies Involving Guanidine Hydrochloride

Guanidine hydrochloride serves as a readily available and inexpensive starting material for the synthesis of substituted guanidines, including those analogous to this compound. This approach is particularly common in the synthesis of heterocyclic systems incorporating a guanidine moiety, such as pyrimidines. For example, chalcones can be condensed with guanidine hydrochloride in an alkaline medium to afford aminopyrimidines. jocpr.com

In a more direct application for synthesizing acyclic guanidines, guanidine hydrochloride can be reacted with aryl halides or other electrophilic partners, although this often requires harsh conditions or specific catalytic systems. A more versatile approach involves the reaction of bromoalkyloxy derivatives with guanidine hydrochloride in a solvent like dimethylformamide (DMF) to produce guanidine-containing compounds. asianpubs.org This method has been employed in the synthesis of novel 3,4-dihydroquinolin-2(1H)-one guanidines. asianpubs.org Another strategy utilizes a triazone-protected guanidine, derived from guanidine hydrochloride, in multicomponent reactions like the Biginelli reaction to construct complex heterocyclic guanidines. nih.gov

Novel Approaches in Guanidine Synthesis Relevant to this compound

Recent advancements in synthetic methodology have introduced innovative techniques for guanidine synthesis that are applicable to the preparation of this compound and its analogues.

Photocatalytic Guanylation Techniques

Visible-light photocatalysis has emerged as a green and efficient tool for chemical transformations. In the context of guanidine synthesis, photocatalytic methods offer mild reaction conditions and the use of environmentally benign reagents. One such method involves the conversion of thioureas to guanidines using a ruthenium-based photocatalyst, Ru(bpy)₃Cl₂, under visible light irradiation. organic-chemistry.orgorganic-chemistry.org This reaction is typically performed at room temperature in a mixture of water and ethanol (B145695) and can be conducted in an open-flask environment, with oxygen playing a role in the reaction's efficiency. organic-chemistry.org This approach is particularly effective for aryl-substituted thioureas, suggesting its applicability for synthesizing this compound from the corresponding thiourea (B124793) precursor. organic-chemistry.org

Furthermore, novel organic photocatalysts, such as 6H-dipyrido[1,2-e:2',1'-i]purin-6-ones (DPs), have been designed and synthesized for productive guanylation reactions. nih.govrsc.org These metal-free catalysts have shown high efficacy in the guanylation of a broad range of amines and can even facilitate the synthesis of cyclic guanidines. nih.govrsc.org The broad substrate scope and tolerance of functional groups make these photocatalytic methods highly promising for the synthesis of diverse guanidine derivatives. nih.gov

| Method | Catalyst | Conditions | Substrate Scope | Reference |

| Photocatalytic conversion of thioureas | Ru(bpy)₃Cl₂ | Visible light, room temperature, H₂O/EtOH | Effective for aryl-substituted thioureas | organic-chemistry.org |

| Photocatalytic guanylation | 6H-dipyrido[1,2-e:2',1'-i]purin-6-ones (DPs) | Visible light | Broad range of amines, including primary, secondary, and aryl amines | nih.govrsc.org |

Palladium-Catalyzed Carboamination Reactions for Cyclic Guanidines

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis. In the realm of guanidine chemistry, palladium-catalyzed carboamination reactions have been developed for the synthesis of cyclic guanidines. umich.eduorganic-chemistry.org This methodology involves the intramolecular reaction of N-allyl guanidines with aryl or alkenyl halides. organic-chemistry.org The reaction typically proceeds in good yield and allows for the construction of 5-membered cyclic guanidines in a two-step process from readily available allylic amines. organic-chemistry.org

To overcome challenges such as substrate decomposition, modifications to the protecting group on the guanidine nitrogen have been explored. For instance, replacing Boc-protected guanidines with p-methoxyphenyl (PMP)-protected substrates has been shown to improve yields and reproducibility. organic-chemistry.org More recently, the use of cleavable N-cyano or N-arylsulfonyl protecting groups has been described, which allows for the synthesis of cyclic guanidines that can be subsequently deprotected. nih.govacs.org Mechanistic studies, including deuterium (B1214612) labeling, suggest that these transformations can proceed via an anti-aminopalladation pathway. nih.govacs.org While this method directly produces cyclic analogues, the underlying principles of palladium-catalyzed C-N bond formation could potentially be adapted for the synthesis of acyclic guanidines like this compound.

| Reaction Type | Catalyst System | Substrates | Products | Key Features | Reference |

| Alkene Carboamination | Pd catalyst, Nixantphos ligand | N-allyl guanidines, aryl/alkenyl halides | 5-membered cyclic guanidines | Two-step synthesis from allylic amines | organic-chemistry.org |

| Alkene Carboamination | Pd catalyst | N-allylguanidines with N-cyano or N-arylsulfonyl groups | Cyclic guanidines | Use of cleavable protecting groups | nih.govacs.org |

Synthesis of Guanidine Derivatives from Thioureas and Isothiocyanates

The conversion of thioureas and isothiocyanates into guanidines is a fundamental and widely used strategy in organic synthesis. nih.gov Thioureas serve as stable and accessible precursors that can be activated to react with amines, yielding the desired guanidine products.

A notable advancement in this area is the development of a metal-free, visible-light-mediated method for synthesizing guanidines from thioureas in an aqueous environment. thieme-connect.desorbonne-universite.fr This approach utilizes an inexpensive organic photocatalyst, such as phenazine (B1670421) ethosulfate, in the presence of a surfactant. For instance, the reaction of 1-(4-methoxyphenyl)-3-phenylthiourea with morpholine (B109124) under these conditions produces N-(4-methoxyphenyl)-N′-phenylmorpholine-4-carboximidamide in good yield. thieme-connect.de This method is environmentally friendly and tolerates a variety of functional groups. sorbonne-universite.fr

Another common method involves the activation of the thiourea moiety to facilitate nucleophilic attack by an amine. This activation is often achieved using reagents that promote desulfurization. Mercury(II) chloride (HgCl₂), for example, has been effectively used to mediate the reaction between a substituted thiourea and an aromatic amine, such as aniline, to form a tri-substituted guanidine derivative. mdpi.com Other activating agents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), which convert the thiourea into a reactive carbodiimide (B86325) intermediate in situ. nih.gov This intermediate is then readily attacked by an amine to complete the guanylation. nih.gov

Carbamoyl isothiocyanates represent another versatile class of starting materials for creating multisubstituted guanidines, including aromatic derivatives. organic-chemistry.orgorganic-chemistry.org These reagents react with amines to form thiourea intermediates, which can then be converted to guanidines, often in a one-pot or stepwise procedure using reagents like the Burgess reagent. organic-chemistry.org

Below is a table summarizing representative syntheses of guanidine derivatives from thiourea precursors.

| Thiourea Precursor | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 1-(4-methoxyphenyl)-3-phenylthiourea | Morpholine, Phenazine ethosulfate, K₂CO₃, Visible light, H₂O/CTAB | N-(4-Methoxyphenyl)-N′-phenylmorpholine-4-carboximidamide | 63% | thieme-connect.de |

| 1,3-diphenylthiourea | 4-Methoxyaniline, Phenazine ethosulfate, K₂CO₃, Visible light, H₂O/CTAB | 1-(4-Methoxyphenyl)-2,3-diphenylguanidine | 21% | thieme-connect.de |

| N-{[7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c] thieme-connect.deCurrent time information in Bangalore, IN.acs.orgtriazol-3(5H)-ylidene]carbamothioyl}benzamide | Aniline, HgCl₂, Et₃N, DMF | N-{(7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][ thieme-connect.de(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFojRwCnJp_f26OR7dT_4nY0EiR2YEkpKcgmaXkWdme5Fmckb9hytu22NqYRc-C_nC1lk9zhMLAf12xjquM-f6FuOw8ILOsCqhd3FI68Fj7zY5kI2wqCmED6f3VnBdS0nO-WxWk49pS4JUTxu2mPvUiJDqsxfA_Oo62iQkWMTtZO9Gk9-A%3D)][ Current time information in Bangalore, IN.(https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.google.com%2Fsearch%3Fq%3Dtime%2Bin%2BBangalore%2C%2BIN)][ acs.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEItGAAjNdxn0M-soFZDvlC0BR9wA8Ov7F3jSp0Ej6DP41PV4aZRZLnwq4OB2Fc7dNTxUNabzViBSbf1HAPzOIR3bqo9MvHpn5k2ZYYSnTIJ29YZrN2EDkIwf4l-UEIbXAl_KllWsfhOSRlwJ5BZiwBftaQ)]triazol-3(5H)-ylidene)aminomethylene}benzamide | High | mdpi.com |

Intramolecular Dehydration Reactions in Guanidine Precursors

Intramolecular dehydration represents a key transformation for the synthesis of cyclic structures from linear precursors. In the context of guanidine chemistry, this reaction is particularly valuable for constructing heterocycles where the guanidine moiety is part of a ring system. The reaction typically involves the cyclization of a molecule containing a guanidine or a precursor group alongside a suitable internal nucleophile or electrophile, leading to the formation of a ring with the elimination of a water molecule.

Powerful dehydrating agents can facilitate these cyclizations under mild conditions. For example, 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC), derived from the common solvent 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI), is an effective reagent for promoting both inter- and intramolecular dehydration reactions. lookchemmall.com It can be used to synthesize carbodiimides from thioureas, which are key intermediates that can subsequently undergo intramolecular cyclization with a suitably positioned amine or alcohol to form a cyclic guanidine system. lookchemmall.com

A direct application of this concept is seen in the synthesis of natural products. The marine alkaloid monanchorin, a bicyclic guanidine, can be envisioned as the product of an intramolecular dehydration of its linear precursor, erythro-4-guanidino-5-hydroxydecanal. nih.gov In the final step of its synthesis, acid-mediated deprotection of a protected precursor yields an intermediate that undergoes facile intramolecular cyclization, forming the stable aminal structure of the natural product. rsc.org This type of cyclodehydration is a common final step in the synthesis of complex guanidine alkaloids, where the formation of the heterocyclic core is driven by the thermodynamic stability of the resulting ring system.

Regioselective and Stereoselective Synthesis of this compound Derivatives

Achieving control over regioselectivity and stereoselectivity is a paramount challenge in modern organic synthesis, particularly for complex targets. The development of methods to install the guanidine group with high stereochemical fidelity is crucial for accessing chiral guanidine-containing molecules.

A significant breakthrough in stereoselective guanidine synthesis is the development of a method for the directed guanidinylation of unactivated alkenes. acs.orgresearchgate.net This strategy allows for the delivery of an entire, intact guanidine unit to a molecule with a high degree of stereocontrol. acs.orgnih.gov The reaction is guided by a directing group, typically a hydroxyl or carboxyl group, located at a homoallylic or allylic position relative to the double bond. researchgate.net

The process involves an intramolecular electrophilic cyclization of an alkenyl guanidine. researchgate.net Treatment of the substrate with an electrophilic halogen source, such as N-iodosuccinimide (NIS), triggers the cyclization. acs.org The directing group orchestrates the stereochemical outcome of the reaction, leading to the formation of a cyclic guanidine product with a defined stereochemistry. This method has been successfully applied in the total synthesis of the guanidine alkaloid (+)-guadinomic acid, demonstrating its utility in constructing complex natural products from simple, readily available starting materials. nih.govscispace.com The mild reaction conditions and broad functional group tolerance make this a powerful tool for medicinal chemistry applications. acs.orgresearchgate.net

Beyond directed guanidinylation, several other strategies have been developed to exert stereochemical control during the construction of guanidine-containing scaffolds. These methods are essential for synthesizing enantiomerically pure compounds and for studying the structure-activity relationships of biologically active molecules. nih.gov

One effective approach is the halocyclization of chiral precursors . Research has shown that the iodocyclization of optically active homoallylguanidines and homoallylthioureas proceeds with high diastereoselectivity. researchgate.net The existing stereocenter on the homoallylic substituent directs the formation of the new stereocenters during the ring-closing reaction, an example of high 1,3-asymmetric induction. researchgate.net

Catalytic asymmetric reactions also play a crucial role. For instance, the stereoselective synthesis of the bicyclic guanidine (+)-monanchorin was achieved using a palladium(II)-catalyzed Overman rearrangement directed by a MOM-ether to establish a key stereocenter in the carbon backbone before the introduction and cyclization of the guanidine moiety. rsc.org

Furthermore, complex cascade reactions have been designed for one-pot stereoselective synthesis of polycyclic guanidine skeletons. In the synthesis of batzelladine D, a one-pot procedure was developed to install the guanidine group and subsequently trigger a stereoselective cascade of mesylation and intramolecular displacement reactions to form the tricyclic core, installing three critical bonds with precise stereocontrol. nih.gov Such strategies, which build molecular complexity rapidly and with high fidelity, are at the forefront of modern synthetic chemistry.

Synthesis of Complex Heterocyclic Systems Incorporating this compound Scaffolds

Guanidines are invaluable building blocks for the synthesis of nitrogen-containing heterocycles due to their inherent N-C-N framework. By reacting with multifunctional reagents, the guanidine moiety can be readily incorporated into a wide variety of ring systems, most notably pyrimidines and their fused analogues.

The condensation of a guanidine derivative with a 1,3-dicarbonyl compound or its equivalent is a classic and efficient method for constructing the pyrimidine (B1678525) ring. This approach is highly modular and has been adapted to create a vast library of substituted pyrimidines.

For example, a series of novel sulfapyrimidine and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been synthesized by reacting sulfaguanidine (B1682504) with various 2-cyano-3-(dimethylamino)-N-acrylamides in a basic medium. figshare.comtandfonline.comtandfonline.com The reaction proceeds via a Michael addition followed by intramolecular cyclization and elimination of dimethylamine (B145610) to furnish the pyrimidine ring. tandfonline.com Similarly, reacting guanidine hydrochloride with β-ketoesters and aldehydes in a three-component Biginelli reaction provides access to highly functionalized dihydropyrimidines. nih.govresearchgate.net This reaction can be adapted for solid-phase synthesis and allows for the creation of diverse molecular libraries. nih.gov

The guanidine moiety is also a key precursor for fused heterocyclic systems. Pyrazolo[1,5-a]pyrimidines can be synthesized by the condensation of 5-aminopyrazoles with reagents that provide the remaining atoms for the pyrimidine ring. figshare.comtandfonline.com Alternatively, a pre-functionalized guanidine can be reacted with a suitable partner. For instance, N'-heteroaryl guanidines undergo cycloaddition with 4-arylidene-pyrazol-5-ones to directly form pyrazolo[3,4-d]pyrimidine derivatives. scirp.org The reaction of a pyrimidine precursor bearing a β-chloroenaldehyde functional group with guanidine has also been shown to yield pyrimido[1,2-a]pyrimidine systems. researchgate.net

The following table illustrates the synthesis of various heterocyclic systems from guanidine precursors.

| Guanidine Derivative | Reactant(s) | Heterocyclic Product Core | Reference |

|---|---|---|---|

| Sulfaguanidine | 2-Cyano-3-(dimethylamino)-N-acrylamides | Sulfapyrimidine | tandfonline.com |

| Guanidine Hydrochloride | Ethyl cyanoacetate, Aromatic aldehydes | 2-Amino-5-cyano-6-hydroxypyrimidine | researchgate.net |

| Ethanolic Guanidine | β-Cyanoethylhydrazine-derived pyrazole | 5-Amino-6,7-dihydropyrazolo[1,5-a]pyrimidine | researchgate.net |

| N'-Heteroaryl Guanidine | 1-Phenyl-3-methyl-4-arylidene-pyrazol-5-one | Pyrazolo[3,4-d]pyrimidine | scirp.org |

| Pyrazole Carboxamidine (Guanidine equivalent) | β-Ketoester, Aldehyde (Biginelli Reaction) | 2-Imino-3,4-dihydropyrimidine | nih.gov |

Benzodithiazinedioxide-Guanidine Derivatives

The synthesis of benzodithiazinedioxide-guanidine derivatives has been investigated as part of a scaffold-hopping-based molecular editing strategy. rsc.org This approach has led to the development of new anticancer agents. rsc.org A key precursor in some synthetic routes is this compound, which can be prepared through various methods. One such method involves the reaction of p-anisidine with cyanamide in water, catalyzed by scandium tris(trifluoromethanesulfonate), to produce this compound in good yield. chemicalbook.com Another preparation involves the deprotection of N-benzyloxycarbonyl-N′-4-methoxyphenylguanidine using palladium on charcoal under a hydrogen atmosphere. nih.gov

In a related synthetic strategy, various thioureas can be converted into their corresponding guanidines. For instance, 1-(4-methoxyphenyl)-3-phenylthiourea reacts with morpholine in the presence of a photocatalyst to yield the corresponding guanidine derivative. sorbonne-universite.fr This highlights the utility of thioureas as precursors for guanidine synthesis. researchgate.net The development of these synthetic methods is crucial for accessing a diverse range of benzodithiazinedioxide-guanidine derivatives for further study. globalauthorid.comdntb.gov.ua

| Precursor | Reagents | Product | Yield | Reference |

| p-Anisidine, Cyanamide | Scandium tris(trifluoromethanesulfonate), H₂O | This compound | 80% | chemicalbook.com |

| N-Benzyloxycarbonyl-N′-4-methoxyphenylguanidine | 10% Pd/C, H₂, MeOH, AcOH | This compound | 90% | nih.gov |

| 1-(4-Methoxyphenyl)-3-phenylthiourea, Morpholine | Phenazine ethosulfate, K₂CO₃, CTAB, H₂O | N-(4-methoxyphenyl)-N'-phenyl-N''-morpholinoguanidine | 63% | sorbonne-universite.fr |

Isocytosine (B10225) and Guanidine Hybrid Structures

The construction of hybrid structures containing both isocytosine and guanidine moieties is of significant interest. Isocytosine, or 2-aminouracil, can be synthesized by condensing guanidine hydrochloride with 3-oxopropanoic acid, which can be generated in situ from malic acid. wikipedia.org

A notable development in this area is the DNA-compatible Biginelli-like reaction, which allows for the one-pot synthesis of isocytosine derivatives. researchgate.netnih.gov This reaction involves the combination of DNA-conjugated guanidines, aldehydes, and methyl cyanoacetate. researchgate.netnih.gov This methodology has expanded the chemical space available for DNA-encoded libraries. researchgate.netnih.gov While this specific example involves DNA-conjugated guanidines, the underlying principle of reacting a guanidine derivative with an aldehyde and a β-ketoester or its equivalent to form a dihydropyrimidinone scaffold is a general strategy that can be applied to synthesize various isocytosine-guanidine hybrids. The condensation of a guanidine with a suitable pyrimidine precursor is a key step in forming these hybrid structures. muni.cz

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Key Feature | Reference |

| DNA-conjugated guanidine | Aldehyde | Methyl cyanoacetate | Isocytosine derivative | DNA-compatible one-pot reaction | researchgate.netnih.gov |

| Guanidine hydrochloride | 3-Oxopropanoic acid (from malic acid) | - | Isocytosine | In situ generation of reactant | wikipedia.org |

Thiazole-Guanidine Conjugates

Thiazole-guanidine conjugates represent another important class of hybrid molecules. The synthesis of these compounds often involves the reaction of a guanidine or a guanidine precursor with a thiazole-containing electrophile. A key intermediate for many such syntheses is 1-(4-bromomethyl-2-thiazolyl)guanidine, which can be prepared by reacting 1,3-dibromoacetone (B16897) with 2-imino-4-thiobiuret. google.com This intermediate serves as a versatile starting material for further chemical transformations. google.com

General strategies for synthesizing guanidines often rely on the reaction of an amine with a guanidylating agent, such as a thiourea derivative. researchgate.net For the synthesis of thiazole-guanidine conjugates, this could involve reacting an amino-thiazole with a suitable guanidylating agent. Conversely, a thiazole-containing thiourea could be converted to the corresponding guanidine. researchgate.net The cyclocondensation of hydrazonyl halides with ethylidene thiosemicarbazide (B42300) is another route to synthesize thiazole (B1198619) derivatives that could potentially be conjugated with guanidines. nih.gov The development of these synthetic routes allows for the creation of a diverse library of thiazole-guanidine conjugates for various applications. researchgate.netnih.gov

| Reactant 1 | Reactant 2 | Product | Significance | Reference |

| 1,3-Dibromoacetone | 2-Imino-4-thiobiuret | 1-(4-Bromomethyl-2-thiazolyl)guanidine | Key intermediate for famotidine (B1672045) synthesis | google.com |

| Thiazole-containing amine | Guanidylating agent | Thiazole-guanidine conjugate | General synthetic strategy | researchgate.net |

| Hydrazonyl halide | Ethylidene thiosemicarbazide | Thiazole derivative | Precursor for potential conjugation | nih.gov |

Advanced Spectroscopic and Structural Elucidation of this compound and Related Compounds

The structural analysis of pharmacologically relevant molecules like this compound is fundamental to understanding their chemical behavior and interactions. Advanced spectroscopic and crystallographic techniques provide a detailed picture of the molecule's architecture, from bond lengths and angles to electronic distribution and vibrational characteristics. This article focuses on the elucidation of these features for this compound through a multi-technique approach.

Mechanistic Investigations of Chemical Reactivity and Transformations Involving the 1 4 Methoxyphenyl Guanidine Moiety

Reaction Mechanism Elucidation in Guanidine (B92328) Synthesis

The synthesis of aryl guanidines such as 1-(4-methoxyphenyl)guanidine (B1598485) can be achieved through several established routes, each with distinct mechanistic features. The choice of precursor and reaction conditions, including the use of catalysts, dictates the operative pathway to the final product.

The construction of the guanidine core generally involves the reaction of an amine with a suitable guanylating agent. Common precursors include cyanamides, thioureas, and carbodiimides, with reaction mechanisms broadly classified as nucleophilic additions or substitutions.

From Cyanamides: A direct and atom-economical route involves the addition of an amine to a cyanamide (B42294). In the synthesis of this compound, p-anisidine (B42471) (4-methoxyaniline) acts as the nucleophile, attacking the electrophilic carbon of the cyanamide functional group. The reaction proceeds via a nucleophilic addition mechanism. This pathway can be facilitated by heat or, more commonly, by catalytic activation.

From Carbodiimides: The direct addition of an amine to a carbodiimide (B86325) is a straightforward method for guanidine synthesis. The lone pair of the amine's nitrogen atom attacks the central carbon of the carbodiimide, followed by proton transfer to yield the stable guanidine product. While this reaction can occur under harsh thermal conditions for aliphatic amines, catalytic methods are generally required for less nucleophilic aromatic amines.

From Isocyanides: A one-pot, three-component reaction has been developed involving an N-halo reagent (like N-chlorophthalimide), an isocyanide (such as 4-methoxyphenyl (B3050149) isocyanide), and an amine (p-anisidine). The mechanism is proposed to involve the initial reaction of the N-halo compound with the isocyanide to form a reactive intermediate, which is then trapped by the amine to form an N-phthaloylguanidine. Subsequent cleavage of the phthaloyl group yields the desired guanidine.

| Precursor | Key Intermediate | General Mechanism | Applicability to this compound |

|---|---|---|---|

| Cyanamide + p-Anisidine | None (direct addition) | Nucleophilic Addition | Yes, often catalyzed by Lewis acids. researchgate.net |

| Thiourea (B124793) + p-Anisidine | Carbodiimide | Activation -> Elimination -> Addition | Yes, requires a desulfurization agent. |

| Carbodiimide + p-Anisidine | None (direct addition) | Nucleophilic Addition | Yes, often requires catalysis. |

| Isocyanide + p-Anisidine | N-Phthaloylguanidine | Multi-component Reaction | Yes, via a one-pot procedure. whiterose.ac.uk |

Catalysts are frequently employed to enhance the rate and efficiency of guanidine synthesis, particularly when using less reactive aromatic amines. Catalysts function by activating the guanylating agent, thereby making it more susceptible to nucleophilic attack.

Lewis Acid Catalysis: Lewis acids, such as aluminum chloride (AlCl₃) or scandium(III) triflate (Sc(OTf)₃), can be used in syntheses starting from cyanamides. The Lewis acid coordinates to the nitrogen atom of the nitrile group, which significantly increases the electrophilicity of the cyanamide carbon. This activation facilitates the attack by the weakly nucleophilic aryl amine. For instance, the synthesis of this compound from p-anisidine and cyanamide is effectively catalyzed by Sc(OTf)₃ in water. researchgate.net

Transition Metal Catalysis: Various transition metals, including copper, palladium, and titanium complexes, have been developed as catalysts for guanylation reactions. rsc.orgirb.hr For example, copper-catalyzed three-component reactions of cyanamides, arylboronic acids, and amines provide a route to trisubstituted N-aryl guanidines. Palladium catalysts are effective in carboamination reactions to form cyclic guanidines. These catalysts operate through diverse mechanisms, often involving oxidative addition, migratory insertion, and reductive elimination steps, which facilitate the formation of key carbon-nitrogen bonds.

Study of Guanidine Reactivity as a Nucleophile and Electrophile

The guanidine moiety possesses a dual-reactivity profile, acting predominantly as a potent nucleophile in its neutral form and exhibiting electrophilic character at its central carbon when protonated.

Nucleophilic Reactivity: The high basicity of guanidines is a direct consequence of their nucleophilicity. The neutral guanidine molecule readily participates in reactions as a nucleophile or Brønsted base. nih.gov This is evident in its ability to deprotonate acidic substrates in organocatalysis or to attack electrophilic centers, such as in aza-Michael additions to α,β-unsaturated systems. nih.govnih.gov The nitrogen atoms of the this compound moiety can all act as nucleophilic centers.

Electrophilic Reactivity: While the neutral form is nucleophilic, the protonated form, the guanidinium (B1211019) ion, displays electrophilic characteristics. The positive charge in the guanidinium cation is delocalized over the three nitrogen atoms and the central carbon via resonance. This delocalization results in a highly electron-deficient central carbon atom. mdpi.com Consequently, the guanidinium ion can function as a Lewis acid, where its central carbon is susceptible to attack by strong nucleophiles. This electrophilic character is central to its role in certain catalytic cycles where it activates substrates through Lewis acid interactions. mdpi.com

Investigation of Proton Transfer and Basicity Effects

Proton transfer is a fundamental process governing the reactivity and catalytic activity of guanidines. The exceptional basicity of the guanidine group is its most defining chemical feature.

The parent compound, guanidine, is a superbase in water with a pKₐH of 13.6 for its conjugate acid. rsc.orgresearchgate.net This high basicity stems from the remarkable resonance stabilization of the resulting guanidinium cation, where the positive charge is symmetrically delocalized over the entire molecule. researchgate.netwikipedia.org

When an aryl group is attached to one of the nitrogen atoms, as in this compound, the basicity is reduced compared to the parent guanidine. This is due to the electron-withdrawing inductive effect of the sp²-hybridized phenyl ring and the delocalization of a nitrogen lone pair into the aromatic system, which competes with delocalization within the guanidine core. For example, the pKₐ of phenylguanidinium (B1229882) is approximately 10.90. rsc.org The presence of the electron-donating methoxy (B1213986) group at the para position in this compound is expected to slightly increase the basicity relative to phenylguanidine by donating electron density to the ring and, subsequently, to the guanidine nitrogen.

This finely-tuned basicity is crucial for its role in organocatalysis. In a typical catalytic cycle, the neutral guanidine acts as a Brønsted base, abstracting a proton from a pro-nucleophile. mdpi.comresearchgate.net The resulting protonated guanidinium ion then acts as a Brønsted acid, activating the electrophile, often through hydrogen bonding, to facilitate the key bond-forming step. mdpi.comacs.orgnih.gov

| Compound | Approximate pKₐH | Key Feature of Conjugate Acid | Role in Catalysis |

|---|---|---|---|

| Guanidine | 13.6 | Symmetrical resonance stabilization. wikipedia.org | Strong Brønsted base. |

| Phenylguanidine | 10.9 | Reduced basicity due to aryl group. rsc.org | Acts as Brønsted base catalyst. |

| This compound | >10.9 (estimated) | Basicity enhanced by electron-donating group. | Tunable Brønsted base catalyst. |

| Guanidinium Ion (Protonated Form) | N/A | Electrophilic central carbon. mdpi.com | Acts as Brønsted/Lewis acid co-catalyst. mdpi.com |

Mechanistic Aspects of Cycloaddition Reactions with Guanidines

While guanidines are best known for their basicity, they can also participate in more complex transformations like cycloaddition reactions, although their inherent nucleophilicity can lead to competing pathways. Mechanistic control is therefore essential.

A key example is the Diels-Alder reaction between furfuryl guanidines and dienophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD). irb.hrnih.gov The mechanism of this reaction is highly dependent on the state of the guanidine moiety:

Neutral Guanidine: If the guanidine is in its neutral, basic form, it acts as a strong nucleophile, leading to a rapid aza-Michael addition to the electron-deficient dienophile. This pathway typically outcompetes the desired cycloaddition. nih.govresearchgate.net

Protonated Guanidine (Guanidinium): To facilitate the Diels-Alder reaction, the nucleophilicity of the guanidine must be suppressed. This is achieved by protonating the guanidine to form the guanidinium salt. The proton effectively acts as a protecting group, rendering the nitrogen atoms non-nucleophilic. irb.hrnih.gov

Role of the Counter-ion: The choice of the counter-ion is critical. If a nucleophilic anion (e.g., a halide) is present, it can deprotonate the guanidinium salt in situ, regenerating the neutral guanidine and favoring the aza-Michael addition pathway. nih.gov Therefore, cycloaddition is successful only when non-nucleophilic counter-ions, such as hexafluorophosphate (B91526) (PF₆⁻), are used. irb.hrnih.gov

Under these controlled conditions (protonated guanidine with a non-nucleophilic counter-ion), the furan (B31954) ring of the furfuryl guanidinium salt can act as the diene in a [4+2] cycloaddition with the dienophile to form oxanorbornane derivatives. nih.gov Other types of cycloadditions, such as net (3+2) and (4+3) reactions involving guanidine-derived 1,3-dipoles, have also been developed, expanding the scope of guanidine chemistry in the synthesis of complex heterocyclic systems. nih.govchemrxiv.org

Analysis of Catalyst Deactivation Pathways in Guanidine-Catalyzed Reactions

While guanidines are effective organocatalysts, their performance can be compromised by deactivation pathways that render the catalyst inactive. Understanding these mechanisms is crucial for optimizing reaction conditions and catalyst stability.

A well-documented deactivation pathway occurs in the guanidine-catalyzed reductive amination of carbon dioxide (CO₂) with silanes. whiterose.ac.ukresearchgate.netwhiterose.ac.uk In this process, the guanidine catalyst activates the reactants to facilitate the formation of formamides and other reduced products. However, under certain reaction conditions, the catalyst itself can react with intermediates in the catalytic cycle, leading to its deactivation.

The specific mechanism involves the formylation of one of the catalyst's nitrogen atoms. whiterose.ac.ukresearchgate.net A reactive formylating agent, generated in situ from CO₂ and the silane, can attack the nucleophilic guanidine instead of the intended substrate amine. This side reaction converts the strongly basic guanidine catalyst into a neutral, non-basic formamide (B127407) derivative. This formylated guanidine is no longer capable of acting as a Brønsted base to activate the pro-nucleophile, effectively halting the catalytic cycle. Studies have shown that this deactivation pathway can be suppressed by using alkylated guanidines, which are more sterically hindered and electronically modified, making them more stable and active under the reaction conditions. whiterose.ac.ukresearchgate.net

Computational Chemistry and Molecular Modeling Studies on 1 4 Methoxyphenyl Guanidine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. irjweb.com It has been widely applied to study guanidine (B92328) derivatives to understand their molecular structure, vibrational frequencies, and electronic properties. openaccesspub.orgdergipark.org.tr The choice of functional, such as B3LYP, and basis sets, like 6-311++G(d,p), is crucial for obtaining accurate results that correlate well with experimental data. irjweb.comopenaccesspub.orgnih.gov

| Parameter | Typical Calculated Value (Å or °) | Description |

|---|---|---|

| C=N Bond Length | ~1.29 - 1.34 Å | The central carbon-nitrogen double bond in the guanidinyl group. |

| C-N Bond Length | ~1.36 - 1.39 Å | The single bonds between the central carbon and flanking nitrogen atoms. |

| N-C-N Bond Angle | ~118 - 122° | The angles around the central sp² hybridized carbon atom. |

| C-O (Methoxy) Bond Length | ~1.36 Å | The bond between the phenyl ring carbon and the methoxy (B1213986) oxygen. |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. youtube.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, representing the nucleophilicity of the molecule, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor, indicating its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that characterizes the molecule's stability and reactivity. nih.govnih.gov A smaller energy gap suggests that the molecule is more reactive and can be easily excited. nih.gov In guanidine-based systems, structural modifications, such as the introduction of a methoxyphenyl group, can alter the HOMO-LUMO gap, thereby affecting charge transfer properties within the molecule. nih.gov DFT calculations are used to compute the energies of these orbitals and visualize their electron density distributions. dergipark.org.tr

Table 2: Frontier Molecular Orbital Properties for Guanidine-Based Systems Note: Values are representative and depend on the specific molecule and computational level of theory.

| Property | Typical Calculated Value | Significance |

|---|---|---|

| EHOMO | -5.0 to -6.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| ELUMO | -1.0 to -2.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| Energy Gap (ΔE) | ~4.0 eV | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. nih.gov |

DFT calculations are a powerful tool for predicting and interpreting spectroscopic data. researchgate.net Theoretical vibrational frequencies (FT-IR and Raman) can be computed and compared with experimental spectra to confirm the molecular structure and assign vibrational modes. openaccesspub.orgnih.gov Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, providing results that generally show good correlation with experimental data. openaccesspub.orgnih.gov Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which helps in the analysis of UV-Vis absorption spectra. researchgate.netnih.gov For compounds containing a methoxyphenyl group, calculations can accurately predict characteristic vibrations, such as C-H and C=C stretching of the phenyl ring, as well as the chemical shifts of aromatic protons and carbons. openaccesspub.orgscielo.org.za

Table 3: Comparison of Experimental vs. DFT-Calculated Spectroscopic Data for a Related Phenylpiperazine Compound Source: Adapted from studies on similar methoxyphenyl-containing heterocyclic compounds. semanticscholar.org

| Spectroscopic Data | Experimental Value | Calculated Value (B3LYP) |

|---|---|---|

| ¹H NMR (Aromatic H) | 6.8 - 7.2 ppm | 6.9 - 7.3 ppm |

| ¹³C NMR (Aromatic C) | 114 - 152 ppm | 115 - 154 ppm |

| IR (Aromatic C=C Stretch) | ~1610 cm⁻¹ | ~1605 cm⁻¹ |

| UV-Vis (λmax) | ~305 nm | ~300 nm |

Computational studies are instrumental in elucidating reaction mechanisms, particularly for the synthesis of guanidines. The catalytic guanylation of amines with carbodiimides, for instance, can be investigated using DFT to map the potential energy surface of the reaction. acs.org This involves identifying and characterizing the structures of reactants, intermediates, transition states, and products. acs.org By calculating the activation energies associated with different transition states, the most plausible reaction pathway can be determined. acs.orgnih.gov For guanidine synthesis, mechanisms such as [2+2]-cycloaddition/protonation or insertion/protonation have been proposed and computationally explored. acs.org These studies provide a molecular-level understanding of the reaction kinetics and the role of catalysts. acs.org

Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. These models are built by developing a mathematical equation that links molecular descriptors (numerical representations of molecular properties) to the activity. nih.gov For a series of guanidine derivatives, QSAR studies can identify key structural features responsible for a specific biological effect. researchgate.net Molecular descriptors can include electronic (e.g., atomic charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters. nih.gov 3D-QSAR methods, which consider the three-dimensional arrangement of pharmacophoric features, can provide more detailed insights into the structural requirements for high activity. researchgate.net These models are valuable in medicinal chemistry for predicting the activity of new, unsynthesized compounds and guiding the design of more potent molecules.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. nih.govmdpi.com It is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-protein interactions. nih.govmdpi.com For 1-(4-Methoxyphenyl)guanidine (B1598485) and its analogs, docking simulations can be performed to explore their potential as inhibitors of specific enzymes or as ligands for receptors. openaccesspub.org The process involves placing the ligand into the binding site of the protein and evaluating the interaction energy using a scoring function. mdpi.comaalto.fi Key interactions typically observed include hydrogen bonds, hydrophobic interactions, and π-π stacking. mdpi.com The results, often presented as a binding energy score, help to rank compounds and identify the most promising candidates for further experimental investigation. mdpi.comnih.gov

Table 4: Representative Molecular Docking Results for a Guanidine-Based Ligand Note: This table illustrates typical data obtained from a docking simulation. The target protein and specific ligand determine the actual values.

| Parameter | Example Value/Description | Significance |

|---|---|---|

| Binding Energy/Score | -7.0 to -10.0 kcal/mol | Predicts the binding affinity; a more negative value indicates stronger binding. mdpi.com |

| Key Interacting Residues | Asp, Glu, His, Phe | Amino acids in the protein's active site that form crucial interactions with the ligand. |

| Types of Interactions | Hydrogen bonds, π-π stacking | The specific non-covalent forces stabilizing the ligand-protein complex. |

| RMSD | < 2.0 Å | Root Mean Square Deviation between the docked pose and a known crystal structure pose, used for validating the docking protocol. aalto.fi |

Ligand-Protein Interaction Analysis

Computational docking studies are instrumental in elucidating the binding modes of guanidine derivatives within protein active sites. For compounds containing the this compound scaffold, these analyses reveal key interactions that contribute to binding affinity and specificity. The guanidinium (B1211019) group is a critical pharmacophore, often forming strong, bidentate hydrogen bonds with negatively charged or polar residues such as aspartate, glutamate, and tyrosine. nih.gov

In studies of related benzoylguanidines targeting the main protease (Mpro) of SARS-CoV-2, the guanidinium group was observed to bind to amino acids like Tyr239 and Leu287. nih.gov The 4-methoxyphenyl (B3050149) group typically engages in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket, such as leucine, valine, and isoleucine. nih.govfrontiersin.org For instance, in docking studies of guanidine analogues against Plasmodium falciparum Lactate Dehydrogenase (PfLDH), hydrophobic interactions with residues Gly27, Ala98, and Ile54 were noted. frontiersin.org The methoxy group's oxygen atom can also act as a hydrogen bond acceptor, further anchoring the ligand. The combination of the guanidinium group's electrostatic interactions and the substituted phenyl ring's hydrophobic contacts is crucial for stabilizing the ligand-protein complex.

| Interacting Residue Type | Interaction Type | Moiety Involved | Reference |

| Aspartate, Glutamate | Hydrogen Bonding, Salt Bridge | Guanidinium | nih.gov |

| Tyrosine | Hydrogen Bonding | Guanidinium | nih.gov |

| Leucine, Valine, Isoleucine | Hydrophobic Interactions | 4-Methoxyphenyl | nih.govfrontiersin.org |

| Alanine | Hydrophobic Interactions | 4-Methoxyphenyl | frontiersin.org |

Binding Affinity Prediction and Conformation Analysis

Molecular docking simulations provide quantitative estimates of binding affinity, typically expressed as a docking score or binding energy in kcal/mol. nih.gov More negative values indicate stronger, more favorable binding. For a series of novel guanidine derivatives evaluated as DNA minor groove binders, docking scores ranged from -7.2 to -8.9 kcal/mol, suggesting stable interactions. nih.gov Another study on tricyclic guanidine compounds targeting PfLDH reported CDOCKER interaction energies, with a highly active compound showing a value of -43.25 kcal/mol, correlating well with experimental inhibitory activity. frontiersin.org

| Compound Series | Target | Predicted Binding Energy (kcal/mol) | Key Finding |

| Novel Guanidine Derivatives | DNA Minor Groove | -7.2 to -8.9 | Stable DNA binding potential. nih.gov |

| Tricyclic Guanidine Analogues | PfLDH | Up to -43.25 | Strong correlation between in silico energy and in vitro activity. frontiersin.org |

| Benzoylguanidines | SARS-CoV-2 Mpro | Not specified | Guanidinium group is key for binding to allosteric sites. nih.gov |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of ligand-protein complexes over time, providing insights that are inaccessible through static docking models. chemrxiv.org For systems involving this compound, MD simulations can validate the stability of docking poses, characterize conformational changes in both the ligand and the protein upon binding, and map out binding pathways. nih.govchemrxiv.org

In a study on benzoylguanidine derivatives, MD simulations revealed that a compound containing a 4-methoxyphenyl group had a stronger interaction with an allosteric site of the target protein than its active site. nih.gov Such simulations track the root mean square deviation (RMSD) of the ligand's atoms relative to its initial docked position. A low and stable RMSD value over the simulation period (e.g., under 2 Å) suggests a stable binding mode. aalto.fi

Conformational analysis during MD can also reveal the flexibility of the methoxyphenyl group and the guanidine moiety, identifying dominant conformations and their transitions. This information is crucial for understanding how the ligand adapts to the dynamic environment of the binding pocket and maintains its key interactions, providing a more realistic and accurate picture of the binding event. preprints.org

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to investigate and quantify intermolecular interactions within a crystal structure. nih.govnih.gov By mapping properties onto this surface, one can visualize and dissect the types of contacts a molecule makes with its neighbors. For compounds containing the 4-methoxyphenyl group, this analysis consistently shows that H···H contacts are the most significant contributors to the crystal packing, often accounting for nearly 50% of all interactions. nih.govnih.gov This highlights the importance of van der Waals forces in the solid state.

| Interaction Type | Percentage Contribution (%) | Description | Reference |

| H···H | ~48% | van der Waals forces | nih.govnih.gov |

| C···H/H···C | ~24% | Weak dispersive forces, C-H···π interactions | nih.govnih.gov |

| N···H/H···N | ~17% | Hydrogen bonding | nih.gov |

| O···H/H···O | ~5% | Hydrogen bonding involving the methoxy group | nih.gov |

Note: The data represents typical contributions for molecules containing a methoxyphenyl group and nitrogen heterocycles, providing a model for this compound.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Pharmacokinetic Profiling

In silico ADME prediction is a critical step in early-stage drug discovery to evaluate the pharmacokinetic profile of a compound. nih.gov For this compound, computational tools can predict key properties that determine its drug-likeness. These predictions are often evaluated against established guidelines like Lipinski's Rule of Five. sphinxsai.comnih.gov

The predicted properties for a molecule like this compound generally indicate good oral bioavailability. Its molecular weight (approx. 165.2 g/mol ) and the number of hydrogen bond donors and acceptors fall well within the limits of Lipinski's rule. sphinxsai.comuni.lu Predictions suggest good water solubility and potential to cross the blood-brain barrier. researchgate.net However, the guanidine group may influence properties like P-glycoprotein (P-gp) substrate potential and interaction with cytochrome P450 (CYP) enzymes. mdpi.com For example, some related molecules are predicted to be non-inhibitors of key CYP isoforms like CYP1A2, CYP2C19, and CYP2D6, which is a favorable metabolic profile. nih.govmdpi.com These computational profiles help prioritize candidates and identify potential liabilities before advancing to more resource-intensive experimental testing. biointerfaceresearch.comnih.gov

| Property | Predicted Value/Range | Guideline/Significance | Reference |

| Molecular Weight | ~165.2 g/mol | Lipinski's Rule: < 500 g/mol | sphinxsai.com |

| LogP (Lipophilicity) | -1.0 to 1.0 | Lipinski's Rule: < 5 | sphinxsai.com |

| Hydrogen Bond Donors | 4 | Lipinski's Rule: ≤ 5 | sphinxsai.com |

| Hydrogen Bond Acceptors | 1 | Lipinski's Rule: ≤ 10 | sphinxsai.com |

| Water Solubility | Good | Affects absorption and formulation. | researchgate.net |

| GI Absorption | High | Indicates good potential for oral administration. | nih.gov |

| BBB Permeant | Yes/No | Determines potential for CNS activity. | researchgate.net |

| CYP Inhibition | Likely non-inhibitor of major isoforms | Predicts risk of drug-drug interactions. | nih.govmdpi.com |

| Drug-Likeness | Favorable | Passes major medicinal chemistry filters. | nih.gov |

Applications in Medicinal Chemistry and Biological Sciences of 1 4 Methoxyphenyl Guanidine and Its Analogues

Anticancer Activity Investigations

The quest for novel and effective anticancer agents has led researchers to explore a wide array of chemical structures, including those containing the guanidine (B92328) group. Phenylguanidine derivatives, in particular, have been a subject of interest due to their structural similarities to known biologically active molecules and their potential to interact with key cellular targets involved in cancer progression.

Inhibition of the DNA Polymerase β (Polβ) Pathway

DNA Polymerase β (Polβ) is a crucial enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand breaks in DNA. In some cancer cells, Polβ is overexpressed, making it a potential target for anticancer therapies. While direct studies on the inhibition of Polβ by 1-(4-Methoxyphenyl)guanidine (B1598485) are not extensively documented, the general class of guanidine-containing compounds has been investigated for its potential to inhibit various enzymes. The guanidinium (B1211019) group, being protonated at physiological pH, can participate in hydrogen bonding and electrostatic interactions, which are critical for binding to the active sites of enzymes. The inhibition of Polβ by small molecules can disrupt the DNA repair process in cancer cells, leading to an accumulation of DNA damage and ultimately apoptosis. The exploration of guanidine derivatives as inhibitors of DNA repair enzymes like Polβ remains an active area of research.

Antiproliferative Activity in Cell Lines

Numerous studies have demonstrated the antiproliferative activity of guanidine derivatives against various cancer cell lines. These compounds can exert their cytotoxic effects through multiple mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, synthetic guanidines containing a chalcone skeleton have shown potent cytotoxicity against human leukemia cells. nih.gov The introduction of a guanidine group to a chalcone scaffold was found to enhance its cytotoxic effects. nih.gov

Below is a table summarizing the antiproliferative activity of some guanidine-containing compounds against various cancer cell lines, illustrating the potential of this scaffold in cancer therapy.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Guanidine-Chalcone Hybrid (6f) | U-937 (Leukemia) | 1.6 ± 0.6 | nih.gov |

| Guanidine-Chalcone Hybrid (6i) | U-937 (Leukemia) | Potent | nih.gov |

| Benzene-sulfonamide derivative (3b) | HL-60 (Leukemia) | 0.018 (normoxia), 0.001 (hypoxia) | nih.gov |

DNA Minor Groove Binding Studies

One of the key mechanisms by which small molecules can exert anticancer activity is by binding to DNA, thereby interfering with replication and transcription. The minor groove of the DNA double helix is a particularly attractive target for drug design. Guanidine-containing compounds, due to their positive charge and planar aromatic structures, are well-suited to bind to the AT-rich regions of the DNA minor groove. nih.govnih.gov This binding is typically non-covalent and involves a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces.

Studies on various phenyl guanidine derivatives have confirmed their identity as DNA minor groove binders. nih.gov The affinity of these compounds for DNA can be assessed using techniques such as UV titrations and fluorescent intercalator displacement assays. The binding of a ligand to the DNA minor groove can stabilize the DNA duplex and inhibit the activity of enzymes that interact with DNA, such as topoisomerases and polymerases. While specific DNA binding data for this compound is not detailed in the available literature, the general properties of phenylguanidines strongly suggest its potential to act as a DNA minor groove binder.

The table below presents DNA binding affinity data for some guanidine derivatives, highlighting their interaction with DNA.

| Compound/Derivative | Method | Binding Constant (Kb) / ΔTm (°C) | Reference |

| Bis-guanidinium derivatives (1-4) | UV-thermal melting | ΔTm = 1.1 to 1.4 | nih.gov |

| Phenyl-guanidine derivatives | UV titrations, FID assays | Identified as groove binders | nih.gov |

Exploration of Phenothiazine Moiety Interactions

Phenothiazines are a class of heterocyclic compounds that have been extensively studied for their wide range of biological activities, including anticancer properties. nih.govresearchgate.netmdpi.com The planar, electron-rich structure of the phenothiazine ring system allows it to intercalate into DNA and inhibit the function of various enzymes. Given the known anticancer potential of both phenothiazines and guanidine derivatives, the development of hybrid molecules that combine these two pharmacophores is a promising strategy in cancer drug discovery. nih.gov

The rationale behind creating such hybrids is to leverage the distinct mechanisms of action of each moiety to achieve a synergistic or enhanced anticancer effect. A phenothiazine-guanidine hybrid could potentially interact with multiple cellular targets, such as DNA, microtubules, and various enzymes, leading to a more potent and selective cytotoxic effect against cancer cells. The guanidine group could enhance the DNA binding affinity of the phenothiazine core or improve its pharmacokinetic properties. While specific examples of this compound-phenothiazine hybrids were not found in the reviewed literature, the concept of combining these two scaffolds represents a valid and intriguing avenue for future research in anticancer drug development. nih.govnih.gov

Antimicrobial and Antiviral Potential

In addition to their anticancer properties, guanidine derivatives have been investigated for their ability to combat microbial and viral infections. The cationic nature of the guanidinium group is a key feature that contributes to their antimicrobial activity, as it can interact with the negatively charged components of microbial cell membranes.

Antibacterial Activity Against Specific Strains (e.g., MRSA, E. coli)

The emergence of antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Escherichia coli, poses a significant threat to public health. Consequently, there is an urgent need for the development of new antibacterial agents with novel mechanisms of action. Guanidine-based compounds have shown promise in this area. nih.govresearchgate.netnih.gov

Phenylguanide derivatives have been reported to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including MRSA and E. coli. nih.govresearchgate.net The mechanism of action is believed to involve the disruption of the bacterial cell membrane, leading to leakage of cellular contents and cell death. The lipophilicity and electronic properties of the substituents on the phenyl ring can influence the antibacterial potency of these compounds.

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro antibacterial activity of a compound. The table below provides representative MIC values for some phenylguanide derivatives against MRSA and E. coli.

| Compound/Derivative | Bacterial Strain | MIC (mg/L or µM) | Reference |

| THAM trisphenylguanide (THAM-3ΦG) | MRSA | ~1 mg/L | nih.govresearchgate.net |

| THAM trisphenylguanide (THAM-3ΦG) | E. coli | 8 mg/L | nih.gov |

| G17 (antimicrobial peptide) | MRSA | 1.5 µM | nih.gov |

| G17 (antimicrobial peptide) | E. coli O157:H7 | 12.5 µM | nih.gov |

These findings underscore the potential of this compound and its analogues as leads for the development of new antibacterial agents to combat drug-resistant infections.

Structure-Activity Relationship (SAR) in Antibacterial Guanidiniums

The antibacterial efficacy of guanidinium compounds is significantly influenced by their structural features, particularly the nature of the substituents on the guanidine moiety. Studies on phenyl guanidine derivatives have provided insights into the structure-activity relationship (SAR), highlighting the importance of the substitution pattern on the aromatic ring for antibacterial potency.

Research on a series of phenyl guanidine derivatives has demonstrated that their in vitro antibacterial activities against strains like Staphylococcus aureus and Escherichia coli are dependent on the electronic and steric properties of the substituents on the phenyl ring. For instance, the introduction of electron-withdrawing groups at specific positions can enhance the antibacterial effect.

A study of various substituted benzyl and phenyl guanidine derivatives revealed that the antimicrobial activity is highly dependent on the substitution pattern. While many derivatives showed moderate to good antimicrobial activities, certain substitutions led to a significant increase in potency. For example, some dichlorobenzyl derivatives proved to be significantly more potent against S. aureus than against E. coli. acs.org

The following table summarizes the antibacterial activities of selected phenyl guanidine derivatives, illustrating the impact of different substituents on their minimum inhibitory concentrations (MICs).

| Compound | Substituent (R) | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli |

|---|---|---|---|

| 45a | 4-tert-Butyl | 8 | 16 |

| 45b | 4-Trifluoromethyl | 16 | 16 |

| 45c | 4-Cyano | 16 | 16 |

| 48a | 2,4-Dichloro | 16 | 32 |

| 48b | 3,4-Dichloro | 16 | 32 |

These findings underscore the potential for fine-tuning the antibacterial activity of phenyl guanidine compounds through strategic modifications of the phenyl ring. The presence of a methoxy (B1213986) group, as in this compound, would likely influence the compound's polarity and ability to interact with bacterial targets, suggesting that further exploration of alkoxy-substituted phenyl guanidines could yield potent antibacterial agents.

Enzyme Inhibition Studies

Guanidinium-containing molecules have been extensively investigated as inhibitors of various enzymes due to the ability of the guanidinium group to mimic the protonated side chain of arginine and interact with negatively charged residues in enzyme active sites.

Factor Xa (FXa) is a critical enzyme in the blood coagulation cascade, and its inhibition is a key strategy for the development of anticoagulants. A series of acylguanidine derivatives have been synthesized and evaluated as FXa inhibitors. rsc.org These compounds function by interacting with the active site of the enzyme, thereby preventing the conversion of prothrombin to thrombin.

In the design of FXa inhibitors, the P1 ligand, which binds to the S1 pocket of the enzyme, plays a crucial role in determining potency and pharmacokinetic properties. Systematic studies have been conducted to replace the traditionally used benzamidine group with other moieties, including those containing a 4-methoxyphenyl (B3050149) group. semanticscholar.org Lowering the basicity of the P1 ligand has been shown to result in compounds with improved oral bioavailability. semanticscholar.org

One study highlighted that a compound featuring a 4-methoxyphenyl group as a neutral P1 moiety retained high factor Xa binding affinity. researchgate.net This led to the discovery of Apixaban, a potent, selective, and orally bioavailable inhibitor of FXa. researchgate.net

The inhibitory activities of selected guanidine-based FXa inhibitors are presented in the table below.

| Compound | P1 Ligand | FXa IC50 (nM) |

|---|---|---|

| 1 | Acylguanidine derivative | 6 |

| SQ311 (24a) | 1-Aminoisoquinoline | 0.33 (Ki) |

| Apixaban | 1-(4-Methoxyphenyl)-... | Potent Inhibition |

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key enzyme in the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. mdpi.com Inhibition of BACE1 is therefore a major therapeutic strategy for the treatment of this neurodegenerative disorder. acs.orgprismbiolab.com Guanidine-based compounds have emerged as a promising class of BACE1 inhibitors. researchgate.net

The guanidine moiety can engage in crucial interactions within the BACE1 active site. X-ray crystallography studies of acyl guanidine inhibitors bound to BACE1 have revealed key ligand-protein interactions. Notably, a cation-π interaction has been observed between the arginine residue Arg235 of the enzyme and a 4-methoxyphenyl substituent on an isothiazole ring of the inhibitor. nih.gov This specific interaction highlights the importance of the 4-methoxyphenyl group in achieving potent BACE1 inhibition.

Several studies have focused on the development of guanidine-containing BACE1 inhibitors, with some compounds demonstrating inhibitory activity in the nanomolar range. nih.govnih.gov

The following table summarizes the BACE1 inhibitory activity of representative guanidine-based compounds.

| Compound Series | Key Structural Feature | BACE1 IC50 |

|---|---|---|

| Acyl Guanidines | 4-Methoxyphenyl substituent | Single-digit nanomolar |

| Biaryl Guanidines | 1,3-bis(5,6-difluoropyridin-3-yl)guanidine | 97 ± 0.91 nM |

| Isocytosine (B10225) and Acyl Guanidines | Fragment-based design | Sub-micromolar |

The inhibition of α-amylase and α-glucosidase, key enzymes in carbohydrate digestion, is an established therapeutic approach for managing type 2 diabetes mellitus. nih.gov By slowing the breakdown of complex carbohydrates into absorbable monosaccharides, these inhibitors help to reduce postprandial hyperglycemia. Guanidine derivatives, such as the well-known antidiabetic drug metformin, have been a cornerstone in diabetes management.

Recent research has explored a variety of guanidine-containing compounds for their potential to inhibit α-amylase and α-glucosidase. Structure-activity relationship studies have indicated that the biological activity of these compounds is highly dependent on their molecular structure. The guanidine group itself is a key pharmacophore, with its ability to interact with the active sites of these enzymes.

A study on guanidino- and aminoguanidinopropionic acid analogs revealed that the pharmacophore for antidiabetic activity consists of two oxygen atoms of a carboxyl group and two nitrogen atoms of the guanidine group. While this specific study did not include this compound, it provides a framework for understanding how guanidine-containing compounds can be designed as effective enzyme inhibitors for diabetes.

The inhibitory activities of some guanidine derivatives against α-amylase and α-glucosidase are presented below.

| Compound | Target Enzyme | IC50 (μg/mL) |

|---|---|---|

| MG-12 | α-Amylase | 23.10 |

| MG-10 | α-Glucosidase | 27.32 |

| Acarbose (Standard) | α-Amylase | 20.12 |

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. semanticscholar.org Inhibitors of PDEs have found therapeutic applications in a wide range of diseases, including respiratory, cardiovascular, and inflammatory disorders. nih.gov

While the guanidine scaffold is a versatile pharmacophore, a review of the current scientific literature did not yield specific studies on the phosphodiesterase inhibitory activity of this compound or its direct analogues. The research on PDE inhibitors has largely focused on other chemical scaffolds. semanticscholar.orgnih.gov Therefore, the potential of this compound and its related compounds as PDE inhibitors remains an unexplored area of research.

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. In agriculture, this process contributes to nitrogen loss from fertilizers, while in medicine, urease produced by bacteria like Helicobacter pylori is a key virulence factor in the pathogenesis of gastritis and peptic ulcers. The inhibition of urease is therefore a target for both agricultural and pharmaceutical applications.

Compounds that are structurally similar to urea, the natural substrate of urease, are often investigated as potential inhibitors. This includes derivatives of thiourea (B124793), which can be considered analogues of guanidine. Studies on substituted thioureas have shown that modifications to the phenyl ring can significantly impact their urease inhibitory potency. For example, the presence of electron-donating groups or substituents capable of forming hydrogen bonds has been associated with enhanced inhibitory activity.

While direct studies on this compound as a urease inhibitor are not prominent in the literature, the known structure-activity relationships of related compounds suggest that the phenylguanidine scaffold is a viable starting point for the design of new urease inhibitors. The 4-methoxy substitution on the phenyl ring would influence the electronic and steric properties of the molecule, which could affect its interaction with the urease active site.

The following table shows the urease inhibitory activity of some relevant compounds.

| Compound | Urease IC50 (μM) |

|---|---|

| Thiourea (Standard) | 21.15 ± 0.32 |

| Compound 3 (bis-Schiff base) | 22.21 ± 0.42 |

| Compound 4 (bis-Schiff base) | 26.11 ± 0.22 |

Receptor Agonism/Antagonism (e.g., Histamine H2 Receptor)

While direct studies on the histamine H2 receptor agonism or antagonism of this compound are not extensively documented, research into its analogues, particularly within more complex molecules, provides insight into its potential role in modulating this receptor. The 4-methoxyphenyl guanidine moiety has been incorporated into the design of dual-acting histamine H1 and H2 receptor antagonists.